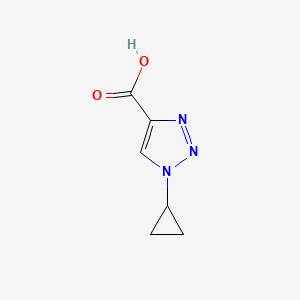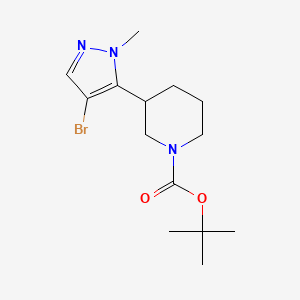
3-Acetamido-4-methylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-4-methylphenyl acetate is a compound with the molecular formula C11H13NO3 . It is an acetate ester that is phenyl acetate substituted by an acetylamino group at position 3 and a methyl group at position 4 .
Synthesis Analysis
The synthesis of 3-Acetamido-4-Methylphenyl Acetate can be achieved from 3-Amino-4-methylphenol and Acetic anhydride . The reaction conditions involve the use of pyridine at 20 degrees Celsius .Molecular Structure Analysis
The molecular structure of 3-Acetamido-4-methylphenyl acetate consists of 11 carbon atoms, 13 hydrogen atoms, 3 oxygen atoms, and 1 nitrogen atom . The InChIKey of the compound is GPJFMEZBKSINFK-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemistry
Synthesis of Azatellurophenes : Research by Junk and Irgolic (1988) involves the preparation of azatellurophenes using 4-methylaniline and other compounds, demonstrating a method that potentially utilizes 3-acetamido-4-methylphenyl acetate in the synthesis of specialized organic compounds (Junk & Irgolic, 1988).
Chemical Transformation Studies : Beau et al. (1978) describe the transformation of certain compounds into 3-acetamido derivatives, highlighting the chemical flexibility and application in complex organic synthesis (Beau, Sinaÿ, Kamerling, & Vliegenthart, 1978).
Preparation of Glycoside Derivatives : Horton, Sorenson, and Weckerle (1977) explore the conversion of methyl glycosides, including 3-acetamido derivatives, indicating its use in synthesizing specific sugar derivatives (Horton, Sorenson, & Weckerle, 1977).
Biological and Pharmaceutical Applications
Responsive DNA-Binding Polymers : Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative using a compound structurally similar to 3-acetamido-4-methylphenyl acetate, showing potential in gene delivery and theranostic applications (Carreon, Santos, Matson, & So, 2014).
Synthesis of Chromones : Research by Bondge et al. (2009) involves the synthesis of chromones using acetamido derivatives, suggesting the potential use of 3-acetamido-4-methylphenyl acetate in creating compounds with pharmaceutical relevance (Bondge, Mahalle, Burungale, Patil, & Mane, 2009).
Anticonvulsant Functionalized Amino Acids : Camerman et al. (2005) studied the structure of acetamido acetamides, which are related to 3-acetamido-4-methylphenyl acetate, to understand their anticonvulsant activities, indicating its potential use in medicinal chemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Molecular and Material Science Applications
Glycosyl Donor in Synthesis : Abbas and Matta (1983) describe the use of acetamido derivatives in the synthesis of glycosides, suggesting potential applications in material science and molecular biology (Abbas & Matta, 1983).
Crystal Structure Analysis : Mazurek et al. (1998) conducted crystal structure analysis of nitro derivatives of acetamido compounds, which could include 3-acetamido-4-methylphenyl acetate, for understanding molecular interactions (Mazurek, Lis, Rusek, & Krajewski, 1998).
Propriétés
IUPAC Name |
(3-acetamido-4-methylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-5-10(15-9(3)14)6-11(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOMTKKMHWKSHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269177 |
Source


|
| Record name | N-[5-(Acetyloxy)-2-methylphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220139-79-7 |
Source


|
| Record name | N-[5-(Acetyloxy)-2-methylphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220139-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Acetyloxy)-2-methylphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
